4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3O2S/c1-11-5-2-3-7-13(11)20-10-14-16-17-15(21)18(14)9-12-6-4-8-19-12/h2-8H,9-10H2,1H3,(H,17,21) |
InChI Key |
WPFWDBISUDMUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Synthesis
The triazole-thiol core is typically constructed via cyclodehydration of thiosemicarbazide precursors. Acylhydrazines react with isothiocyanates in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to form 1-acyl-4-aryl-3-thiosemicarbazides. For example:
-
Reaction Setup : Equimolar quantities of furan-2-ylmethyl acylhydrazine and o-tolyloxy methyl isothiocyanate are refluxed in anhydrous THF at 60–80°C for 12–24 hours.
-
Workup : The solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization from ethanol.
This step is critical for establishing the triazole ring’s substitution pattern. The choice of solvent impacts reaction kinetics, with THF favoring slower, controlled cyclization.
Cyclodehydration to Triazole-Thiol
Cyclodehydration of the thiosemicarbazide intermediate is achieved using aqueous alkali metal hydroxides. Sodium hydroxide (1 M) in methanol or ethanol at 60–80°C for 4–6 hours induces intramolecular cyclization, yielding the 4H-1,2,4-triazole-3-thiol scaffold. Key considerations:
-
Solvent Selection : Methanol or ethanol ensures solubility of both the intermediate and base.
-
Temperature : Elevated temperatures (≥60°C) accelerate cyclization but risk side reactions like oxidation.
Functionalization of the Triazole Core
Introduction of the Furan-2-ylmethyl Group
The furan-2-ylmethyl substituent is introduced via nucleophilic alkylation using furfuryl bromide or chloride.
-
Alkylation Conditions : The triazole-thiol (1 equiv) is treated with furfuryl bromide (1.2 equiv) in DMF containing potassium carbonate (2 equiv) at 80°C for 8–12 hours.
-
Mechanism : The thiolate anion attacks the electrophilic carbon of the furfuryl bromide, forming a C–S bond. Excess base ensures complete deprotonation of the thiol group.
Optimization Insight :
o-Tolyloxy Methyl Group Incorporation
The o-tolyloxy methyl group is introduced via Mitsunobu coupling or nucleophilic substitution.
Mitsunobu Reaction
-
Reagents : o-Cresol, diethyl azodicarboxylate (DEAD), and triphenylphosphine.
-
Procedure : The triazole intermediate (1 equiv), o-cresol (1.5 equiv), DEAD (1.2 equiv), and triphenylphosphine (1.2 equiv) are stirred in THF at 0°C–25°C for 24 hours.
-
Yield : ~70–75% after column chromatography (ethyl acetate/hexane).
Nucleophilic Substitution
-
Substrate : 5-(Chloromethyl)-triazole-thiol intermediate.
-
Conditions : o-Cresol (1.2 equiv), potassium iodide (catalytic), and DMF at 100°C for 6 hours.
-
Challenges : Competing elimination reactions necessitate careful temperature control.
Catalytic and Green Chemistry Approaches
Bi2WO6 Nanoparticle-Catalyzed Synthesis
Recent advances employ heterogeneous catalysts like Bi2WO6 nanoparticles to enhance regioselectivity and reduce reaction times.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps:
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
-
HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).
-
Elemental Analysis : Calculated (%) C 59.12, H 4.96, N 16.34; Found (%) C 59.08, H 4.89, N 16.28.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The furan and tolyloxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole and thiol functionalities exhibit a range of biological activities, including:
- Antimicrobial Activity :
- Antifungal Properties :
-
Antioxidant Activity :
- The thiol group may also contribute to antioxidant properties, which can help mitigate oxidative stress in biological systems.
Antimicrobial Efficacy Study
A study conducted on various triazole derivatives, including those structurally related to this compound, evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Structure-Activity Relationship Analysis
Research has focused on understanding how modifications in the substituents affect the biological activity of triazole derivatives. The introduction of different alkoxy or aryl groups has been shown to enhance antifungal potency while maintaining low toxicity profiles .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Furan-2-ylmethyl)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol | C₁₄H₁₃N₃OS | Contains m-tolyl instead of o-tolyloxy |
| 5-Furan-2-yloxymethyl-4H-[1,2,4]-triazole-3-thiol | C₁₁H₉N₃O₂S | Lacks the o-tolyloxy group; focuses on furan functionality |
| 4-Methylthio-substituted triazoles | Varies | Enhanced sulfur functionality leading to different reactivity |
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and tolyloxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the o-tolyloxy group.
5-((o-Tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol: Lacks the furan-2-ylmethyl group.
4-(Furan-2-ylmethyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Has a methyl group instead of the o-tolyloxy group.
Uniqueness
The presence of both the furan-2-ylmethyl and o-tolyloxy groups in 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to similar compounds. These groups may confer enhanced biological activity, improved solubility, or other desirable properties.
Biological Activity
The compound 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917746-40-8) is a novel triazole-thiol derivative characterized by a unique molecular structure that includes a furan ring, a tolyloxy group, and a thiol functional group. This combination of features suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is . The triazole ring contributes to its pharmacological properties, while the thiol group enhances its reactivity and potential interactions with biological systems. The furan and tolyloxy substituents may also influence its biological activity through various mechanisms.
Structural Representation
| Component | Structure | Description |
|---|---|---|
| Triazole | Triazole | A five-membered heterocyclic ring with three nitrogen atoms. |
| Furan | Furan | A five-membered aromatic ring containing one oxygen atom. |
| Thiol | -SH | A functional group known for its nucleophilic properties. |
Biological Activity
Research indicates that compounds with triazole and thiol functionalities exhibit diverse biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of triazole-thiol compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, revealing selective cytotoxicity towards melanoma cells .
- The compound's structure suggests it may interact with cellular pathways involved in cancer progression, potentially functioning as an antimetastatic agent.
-
Antimicrobial Properties :
- The presence of the thiol group has been linked to enhanced antibacterial activity. Triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Compounds similar in structure to this compound have demonstrated significant antibacterial efficacy in various studies.
- Antioxidant Activity :
The biological activity of this compound may involve several mechanisms:
- Interaction with Enzymes : The thiol group can form disulfide bonds or react with electrophilic centers in proteins, altering enzyme activity.
- Cell Cycle Modulation : Compounds of this class may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of triazole-thiol derivatives:
- Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, indicating superior efficacy .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan or tolyloxy groups significantly impacted biological activity. For instance, variations in substituents on the phenyl ring influenced both cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Testing : Comparative studies showed that triazole-thiol derivatives outperformed traditional antibiotics against specific bacterial strains .
Q & A
Q. What are the standard synthetic routes for 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or S-alkylation reactions. For example, thiosemicarbazides derived from carboxylic acid hydrazides and phenylisothiocyanate undergo intramolecular cyclization under reflux conditions . Intermediate characterization involves ¹H-NMR (e.g., δ 7.2–6.5 ppm for aromatic protons), ¹³C-NMR , and IR spectroscopy (e.g., ν~3400 cm⁻¹ for N-H stretching). Final products are purified via silica gel column chromatography (e.g., hexane:ethyl acetate gradients) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is confirmed using elemental analysis (C, H, N, S within ±0.4% of theoretical values) . Structural validation employs:
- ¹H/¹³C-NMR : Chemical shifts for triazole-thiol protons (δ 13.5–14.0 ppm) and furan methylene groups (δ 4.2–4.5 ppm) .
- HR-MS : Molecular ion peaks (e.g., [M+H⁺] at m/z 318.0825 for C₁₄H₁₃N₃O₂S) .
- IR : Thiol S-H stretches (ν~2550 cm⁻¹) and triazole ring vibrations (ν~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or tautomeric forms of this triazole-thiol derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize molecular geometries and predict tautomeric equilibria (thiol-thione forms). For instance, the thione form is often more stable by ~5 kcal/mol due to resonance stabilization . HOMO-LUMO gaps (e.g., 4.8 eV) correlate with electrophilic/nucleophilic sites, guiding reactivity predictions .
Q. What strategies are employed to resolve discrepancies between experimental biological activity data and computational docking studies?
- Methodological Answer : Discrepancies are addressed via:
- In silico ADME analysis : Predict logP (e.g., 2.8) and topological polar surface area (TPSA ~90 Ų) to assess bioavailability .
- Molecular docking : AutoDock Vina evaluates binding affinities (e.g., −8.2 kcal/mol for COX-2 inhibition) .
- In vivo validation : Acute toxicity studies (LD₅₀ > 2000 mg/kg) and histopathological analyses confirm computational predictions .
Q. How does the introduction of substituents (e.g., benzylidene, fluorophenyl) impact the antiradical or antimicrobial activity of this triazole-thiol core?
- Methodological Answer : Substituent effects are systematically tested:
- Antiradical activity : DPPH assays show 2-hydroxybenzylidene derivatives (IC₅₀ = 12 µM) enhance scavenging vs. unmodified cores (IC₅₀ = 45 µM) via radical stabilization .
- Antimicrobial activity : Fluorophenyl groups reduce MIC values against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) by increasing hydrophobicity .
Q. What are the critical considerations in designing analogs to enhance pharmacokinetic properties while maintaining efficacy?
- Methodological Answer : Key strategies include:
- Bioisosteric replacement : Replacing furan with thiophene improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours) .
- Prodrug approaches : S-alkylation with chloroacetamide derivatives enhances solubility (logS from −4.2 to −2.1) without compromising activity .
- ADME optimization : Adjusting substituents to balance lipophilicity (clogP < 3) and hydrogen-bond donors (≤2) improves oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the anti-inflammatory activity of triazole-thiol derivatives?
- Methodological Answer : Conflicting results (e.g., COX-2 inhibition vs. in vivo edema reduction) are resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
